molecular formula C10H10ClNO2 B2760709 N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide CAS No. 2411304-49-7

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide

Cat. No.: B2760709
CAS No.: 2411304-49-7
M. Wt: 211.65
InChI Key: UBCKRUCUVGERBV-UHFFFAOYSA-N
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Description

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is a chemical compound characterized by the presence of a chloro-substituted phenyl group, a hydroxyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide typically involves the reaction of 2-chloro-5-hydroxybenzaldehyde with prop-2-enamide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the chloro and hydroxyl groups allows for specific interactions with target molecules, influencing pathways such as signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-Chloro-4-hydroxyphenyl)methyl]prop-2-enamide
  • N-[(2-Bromo-5-hydroxyphenyl)methyl]prop-2-enamide
  • N-[(2-Chloro-5-methoxyphenyl)methyl]prop-2-enamide

Uniqueness

N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is unique due to the specific positioning of the chloro and hydroxyl groups on the phenyl ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from similar compounds. The combination of these functional groups provides a unique set of chemical and biological properties that can be leveraged in various applications .

Properties

IUPAC Name

N-[(2-chloro-5-hydroxyphenyl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2/c1-2-10(14)12-6-7-5-8(13)3-4-9(7)11/h2-5,13H,1,6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCKRUCUVGERBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C(C=CC(=C1)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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